N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a piperazine ring, a sulfonyl group, and a thiophene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine-Piperazine Intermediate: The initial step involves the reaction of pyrimidine-2-amine with piperazine under controlled conditions to form the pyrimidine-piperazine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, forming a sulfonylated intermediate.
Linking with Propyl Chain: The sulfonylated intermediate is further reacted with 3-bromopropylamine to attach the propyl chain.
Final Coupling with Thiophene-Acetamide: The final step involves coupling the intermediate with 2-(thiophen-2-yl)acetic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, the pyrimidine and piperazine rings may interact with nucleotide-binding sites, while the sulfonyl and thiophene groups could influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide: Lacks the sulfonyl group, which may affect its binding properties and biological activity.
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(furan-2-yl)acetamide: Contains a furan ring instead of a thiophene ring, which could influence its chemical reactivity and interactions with biological targets.
Uniqueness
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the sulfonyl and thiophene groups, along with the pyrimidine and piperazine rings, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S2/c23-16(14-15-4-1-12-26-15)18-7-3-13-27(24,25)22-10-8-21(9-11-22)17-19-5-2-6-20-17/h1-2,4-6,12H,3,7-11,13-14H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMRVWVBYMPKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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